molecular formula C10H6F3NO2 B13669335 5-(Trifluoromethoxy)quinolin-4-ol

5-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B13669335
M. Wt: 229.15 g/mol
InChI Key: ZRWGNWRCSIDGKM-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)quinolin-4-ol is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position and a hydroxyl (-OH) group at the 4-position of the quinoline scaffold. This compound belongs to a class of molecules where fluorine-containing groups are strategically incorporated to enhance physicochemical properties such as metabolic stability, lipophilicity, and bioavailability .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

5-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-9(8)7(15)4-5-14-6/h1-5H,(H,14,15)

InChI Key

ZRWGNWRCSIDGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-4-ol, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)quinolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-(Trifluoromethoxy)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Trifluoromethoxy)quinolin-4-ol with structurally and functionally related quinoline derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Position and Electronic Effects

  • 5-Chloro-8-Methyl-2-(Trifluoromethyl)quinolin-4-ol (CAS 59108-09-7): This compound features a chloro (-Cl) group at the 5-position, a methyl (-CH₃) group at the 8-position, and a trifluoromethyl (-CF₃) group at the 2-position. No direct biological data are available, but chloro and trifluoromethyl substituents are known to enhance binding affinity in kinase inhibitors . Molecular Formula: C₁₁H₇ClF₃NO .
  • 8-Chloro-5-(Trifluoromethyl)quinolin-4(1H)-one (CAS 1204810-22-9): This derivative replaces the 4-hydroxyl group with a ketone (-C=O) and introduces -CF₃ at the 5-position. The ketone group reduces hydrogen-bonding capacity, which may diminish interactions with polar receptor residues. Such modifications are critical in PAR4 antagonists, where hydroxyl groups often contribute to potency . Molecular Formula: C₁₀H₅ClF₃NO .

Heterocyclic Modifications

  • Such compounds are explored as kinase inhibitors, where the -OCF₃ group improves target engagement through hydrophobic interactions .

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